molecular formula C8H9N B1604914 (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 2888-90-6

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No.: B1604914
CAS No.: 2888-90-6
M. Wt: 119.16 g/mol
InChI Key: BMAXQTDMWYDIJX-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r)-Bicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound featuring a seven-membered ring with a nitrile group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with acrylonitrile under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but contains an anhydride group instead of a nitrile group.

    Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another related compound with ester groups instead of a nitrile group.

Uniqueness

(2r)-Bicyclo[22

Properties

CAS No.

2888-90-6

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile

InChI

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8+/m0/s1

InChI Key

BMAXQTDMWYDIJX-XLPZGREQSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C=C2)C#N

SMILES

C1C2CC(C1C=C2)C#N

Canonical SMILES

C1C2CC(C1C=C2)C#N

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 3
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 4
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 6
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.